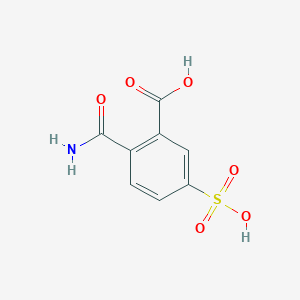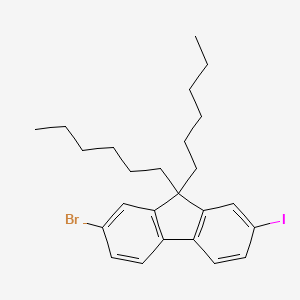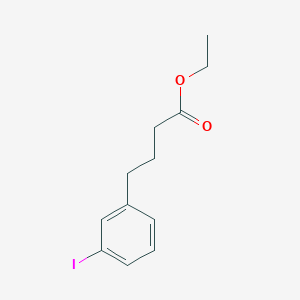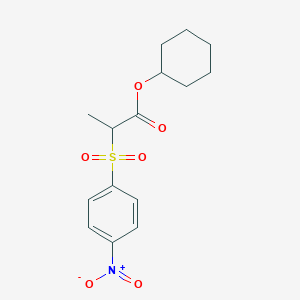
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- is a chemical compound with the molecular formula C18H10Br2N2O2 and a molecular weight of 446.0922 g/mol . This compound is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of bromine and nitro groups in its structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- typically involves the bromination of carbazole followed by nitration. The synthetic route can be summarized as follows:
Bromination: Carbazole is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 6 positions.
Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, Grignard reagents, organolithium compounds, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of bromine and nitro groups can influence its reactivity and binding affinity to these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .
Comparison with Similar Compounds
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- can be compared with other similar compounds, such as:
3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole: This compound has a similar structure but with a bromophenyl group instead of a nitrophenyl group.
3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole: This compound features a tert-butylphenyl group, which can influence its chemical properties and applications.
Properties
CAS No. |
255829-24-4 |
|---|---|
Molecular Formula |
C18H10Br2N2O2 |
Molecular Weight |
446.1 g/mol |
IUPAC Name |
3,6-dibromo-9-(4-nitrophenyl)carbazole |
InChI |
InChI=1S/C18H10Br2N2O2/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)21(17)13-3-5-14(6-4-13)22(23)24/h1-10H |
InChI Key |
AFOFVDGGCVPOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)

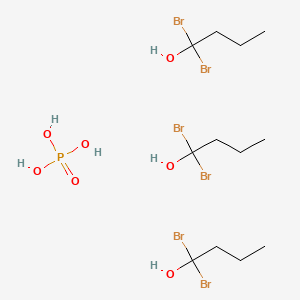

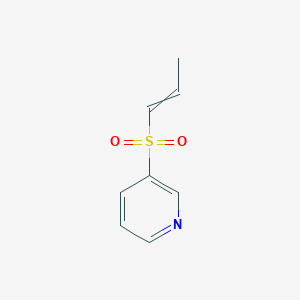
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
